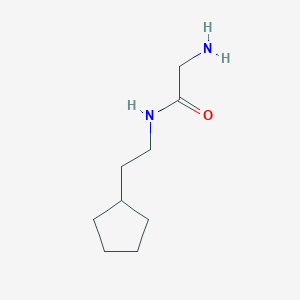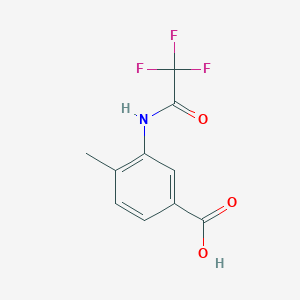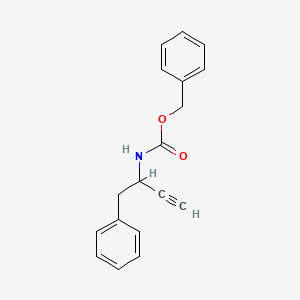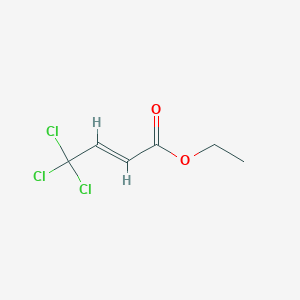
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- is an organic compound with the molecular formula C6H7Cl3O2 It is a derivative of 2-butenoic acid, where the hydrogen atoms at the fourth carbon are replaced by chlorine atoms, and the carboxylic acid group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- typically involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of 2-butenoic acid followed by esterification. The chlorination step introduces the chlorine atoms at the fourth carbon, and the esterification step converts the carboxylic acid group to an ethyl ester. This process is typically carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
2-Butenoic acid, ethyl ester, (E)-: Similar structure but without the chlorine atoms.
2-Butenoic acid, 4-bromo-, ethyl ester, (E)-: Contains a bromine atom instead of chlorine.
2-Butenoic acid, 3-methyl-, ethyl ester: Contains a methyl group instead of chlorine.
Uniqueness
The presence of three chlorine atoms at the fourth carbon makes 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- unique
特性
分子式 |
C6H7Cl3O2 |
|---|---|
分子量 |
217.5 g/mol |
IUPAC名 |
ethyl (E)-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ |
InChIキー |
IZIBACDHNNVHQA-ONEGZZNKSA-N |
異性体SMILES |
CCOC(=O)/C=C/C(Cl)(Cl)Cl |
正規SMILES |
CCOC(=O)C=CC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


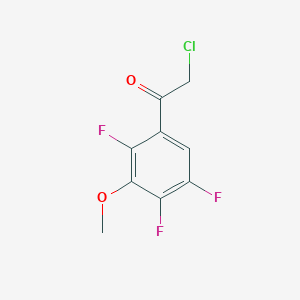
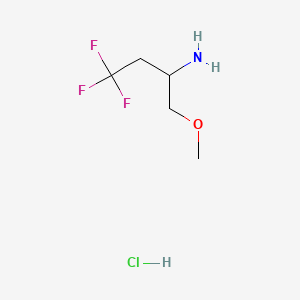

![7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopropan]-1-one](/img/structure/B13500507.png)
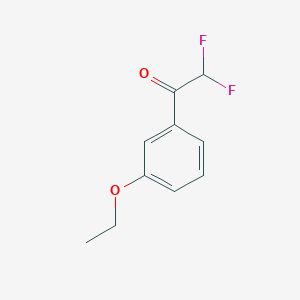
![3-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)oxy]ethyl}-1-(2-methylcyclohexyl)urea](/img/structure/B13500512.png)
![N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13500519.png)
![Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate](/img/structure/B13500523.png)

![[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)

